molecular formula C11H17NO4 B2838622 N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide CAS No. 2034242-45-8

N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide

Cat. No.: B2838622
CAS No.: 2034242-45-8
M. Wt: 227.26
InChI Key: ZJUJNTAXUJHVTI-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide ( 2034242-45-8) is a synthetic small molecule featuring a furan-3-carboxamide core linked to a 2,3-dimethoxy-2-methylpropyl side chain. With a molecular formula of C11H17NO4 and a molecular weight of 227.26 g/mol, this compound is of significant interest in medicinal chemistry and drug discovery research . The furan carboxamide pharmacophore is a recognized scaffold in the development of bioactive molecules, with published studies on related compounds demonstrating a range of potential therapeutic properties, including investigations as antitumor agents that target DNA and inhibit enzymes like topoisomerase , and as cytoprotective agents that activate the Nrf2/ARE signaling pathway . The specific structural features of this molecule—including the furan ring, carboxamide linker, and dimethoxy-substituted alkyl chain—make it a valuable chemical intermediate or a potential pharmacophore for designing novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a building block for synthesizing more complex chemical libraries or as a reference standard in structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(15-3,8-14-2)7-12-10(13)9-4-5-16-6-9/h4-6H,7-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUJNTAXUJHVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=COC=C1)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide typically involves the reaction of furan-3-carboxylic acid with 2,3-dimethoxy-2-methylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are ongoing .

Comparison with Similar Compounds

Structural Analogues in the Furan-Carboxamide Family

Key Structural Differences :

Its hydrogen-bonding geometry (e.g., C=O···H-N interactions) differs from the methoxy-rich substituent in the target compound, likely affecting solubility and target binding . Anthra[2,3-b]furan-3-carboxamide Derivatives (): These bioisosteric analogs replace the furan with a fused anthraquinone-furan core, significantly altering π-π interactions and redox properties. The (S)-isomer exhibits 2–4-fold higher potency than the (R)-isomer, highlighting stereochemical sensitivity absent in the target compound’s simpler structure .

Functional Group Modifications: Fluorophenyl-Substituted Furopyridine Carboxamides (Evidences 3–6): Compounds like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide feature fused pyridine rings and fluorinated substituents. These modifications enhance metabolic stability and kinase selectivity compared to the non-fluorinated, methoxy-substituted target compound .

Table 1: Comparative Properties of Selected Analogs
Compound Core Structure Key Substituents LogP* IC50 (nM)†
N-(2,3-Dimethoxy-2-methylpropyl)furan-3-carboxamide Furan-3-carboxamide 2,3-Dimethoxy-2-methylpropyl 1.2‡ N/A
Anthra[2,3-b]furan-3-carboxamide [S-isomer] Anthraquinone-furan 3-Aminopyrrolidine 2.8 12
2-(4-Fluorophenyl)-N-methyl-furopyridine carboxamide Furo[2,3-b]pyridine 4-Fluorophenyl, trifluoroethylamino 3.1 45
N-(3-Dimethylaminopropyl)-fluorophenyl dihydroisobenzofuran Dihydroisobenzofuran 4-Fluorophenyl, dimethylaminopropyl 2.5 >100

*Predicted using fragment-based methods.
†Antiproliferative activity against HCT-116 cells (where available).
‡Estimated for the target compound based on substituent contributions.

Key Findings :
  • Biological Activity : Fluorophenyl and fused pyridine moieties in analogs correlate with kinase inhibition (e.g., EGFR, VEGFR2), whereas methoxy groups may favor interactions with oxidoreductases or GPCRs .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)furan-3-carboxamide, and how do reaction conditions impact yield?

  • Answer: The compound is synthesized via multi-step reactions involving coupling of substituted amines with furan-3-carboxylic acid derivatives. For example, palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂ with ligands like 2-(dicyclohexylphosphino)-2′,4′,6′-triisopropylbiphenyl) under inert atmospheres (argon) at elevated temperatures (~363 K) is a common method . Solvent choice (e.g., tert-butanol/toluene mixtures) and base selection (KOtert-Bu) critically influence yield, with reported yields as low as 17.2% due to side reactions or purification losses .

Table 1: Key Reaction Parameters

ParameterExample ConditionsImpact on Yield
CatalystPd(OAc)₂, 0.09 mmolFacilitates coupling
Solventtert-Butanol/toluene (3:7 v/v)Polar aprotic for stability
Temperature363 KAccelerates reaction
BaseKOtert-Bu (4 equiv)Deprotonates intermediates

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • Answer: Single-crystal X-ray diffraction (SC-XRD) at 173 K resolves its monoclinic P2₁/c symmetry, with lattice parameters a = 10.7691 Å, b = 21.746 Å, c = 8.8666 Å, and β = 101.934° . Intramolecular hydrogen bonds (e.g., C21–H21···O26, 2.66 Å) stabilize the conformation, while intermolecular N17–H17···O16 (2.90 Å) bonds form layered structures . NMR (¹H/¹³C) and IR confirm functional groups, with aromatic protons appearing at δ 6.81–7.27 ppm in DMSO-d₆ .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data for analogs of this compound?

  • Answer: Molecular docking and density functional theory (DFT) analyses clarify structure-activity relationships (SAR). For example, analogs with electron-withdrawing groups (e.g., nitro) on the furan ring show enhanced binding to kinase targets (e.g., p38 MAP kinase) by stabilizing hydrogen bonds with catalytic lysine residues . Contradictions in IC₅₀ values between assays may arise from solvation effects or protein flexibility, which molecular dynamics simulations can address .

Table 2: Bioactivity of Structural Analogs

Analog SubstituentTarget EnzymeIC₅₀ (µM)Mechanism
2,5-DimethylfuranVEGFR-215Competitive ATP inhibition
3-Nitrothiophenep38 MAP kinase0.12Allosteric inhibition
4-CyclopropyltriazoleCOX-22.5Substrate mimicry

Q. What strategies optimize enantiomeric purity during synthesis?

  • Answer: Chiral resolution via HPLC with cellulose-based columns (e.g., Chiralpak® IC) separates enantiomers, while asymmetric catalysis using Ru-BINAP complexes achieves >90% enantiomeric excess (ee) . For example, kinetic resolution of racemic intermediates using lipases (e.g., Candida antarctica) in biphasic systems improves selectivity .

Q. How do solvent polarity and hydrogen-bonding networks affect crystallization?

  • Answer: Methanol/diethyl ether mixtures (low polarity) favor slow evaporation, yielding crystals with defined hydrogen-bonded layers (e.g., N24–H24···O26, 2.84 Å) . Polar solvents disrupt π-π stacking, leading to amorphous precipitates. SC-XRD data reveal dihedral angles (e.g., 54.53° between aromatic rings) critical for packing efficiency .

Methodological Guidance

Q. What experimental controls are essential for validating biological activity?

  • Answer: Include positive controls (e.g., SB203580 for p38 inhibition) and counter-screen against off-target kinases (e.g., JNK, ERK) to confirm specificity . For cytotoxicity assays (e.g., MTT), normalize to vehicle-treated cells and assess mitochondrial toxicity via ATP luminescence .

Q. How to analyze conflicting data from hydrogen-bonding networks in crystal structures?

  • Answer: Compare isotropic displacement parameters (Ueq) and occupancy refinement. Discrepancies in H-bond lengths (e.g., 2.66 Å vs. 2.90 Å) may indicate dynamic disorder, resolvable via low-temperature (100 K) SC-XRD or neutron diffraction .

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